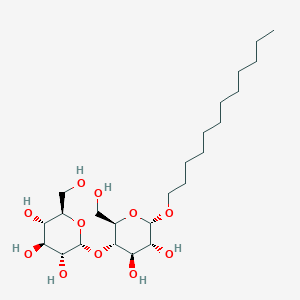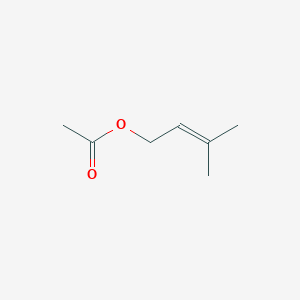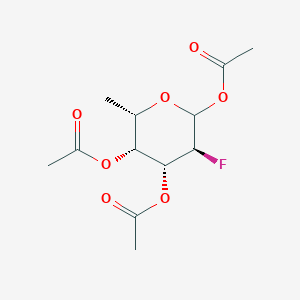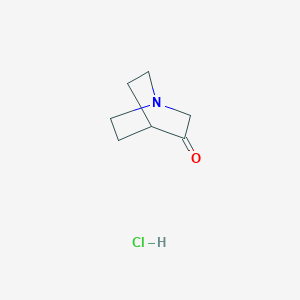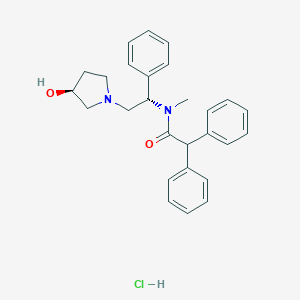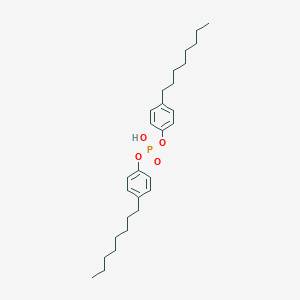
Bis(4-octylphenyl) hydrogen phosphate
Descripción general
Descripción
“Bis(4-octylphenyl) hydrogen phosphate” is a chemical compound with the molecular formula C28H43O4P . It has an average mass of 474.612 Da and a monoisotopic mass of 474.289886 Da . It is also known by other names such as “Bis(4-octylphenyl)hydrogenphosphat” in German and “Hydrogénophosphate de bis(4-octylphényle)” in French .
Physical And Chemical Properties Analysis
“Bis(4-octylphenyl) hydrogen phosphate” has a molecular weight of 474.612381 . Other physical and chemical properties such as boiling point, density, and pKa could not be found in the available resources .Aplicaciones Científicas De Investigación
Bis(acyloxymethyl)phenyl phosphates, which are closely related to Bis(4-octylphenyl) hydrogen phosphate, have shown good stability in various aqueous buffers, hog liver esterase, and mice plasma. This suggests potential applications in bioreversible phosphate protective groups (Srivastva & Farquhar, 1984).
Binuclear organotin compounds in solvent polymeric membranes can act as carriers for phosphate ions, potentially making them a promising class of anion carriers. This application could be relevant to Bis(4-octylphenyl) hydrogen phosphate (Liu et al., 1997).
DiOHP-plasticized PANI, a derivative, can be used to produce conducting films with excellent mechanical properties by hot pressing at 80-140°C (Pron et al., 1993).
Incorporation of saturated aliphatic dicarboxylate ions into octacalcium bis(hydrogenphosphate) tetrakis(phosphate) pentahydrate leads to an expansion in the basal spacing, providing a structural model for incorporation (Monma, 1984).
Bis(N,N′-morpholido)-[(N′′-morpholido)-carboxamido] phosphate, similar in structure, has a non-symmetric unit cell and a protonation constant of 8.65, making it a candidate for a novel antibacterial agent (Gubina et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
bis(4-octylphenyl) hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFVJOQBWDBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-octylphenyl) hydrogen phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



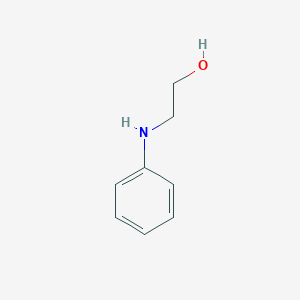
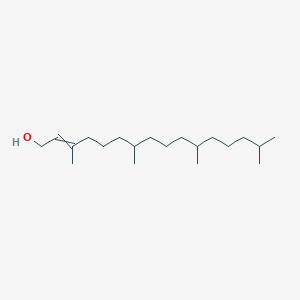
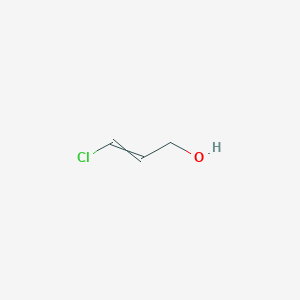
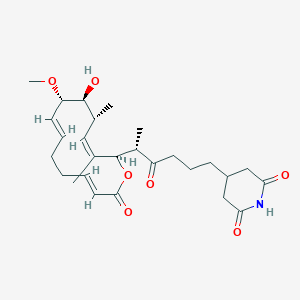
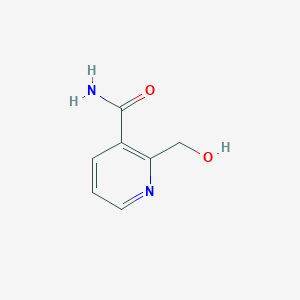



![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
